molecular formula C22H16ClN3O4 B5353837 2-chloro-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

2-chloro-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Cat. No.: B5353837
M. Wt: 421.8 g/mol
InChI Key: YBSPAPLZULRDAW-XSFVSMFZSA-N
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Description

2-chloro-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a chloro group and a nitroanilino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-nitroaniline: This can be achieved by nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of 3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl intermediate: This involves the reaction of 4-nitroaniline with benzaldehyde under basic conditions to form the corresponding Schiff base, followed by oxidation to yield the desired intermediate.

    Chlorination: The final step involves the chlorination of the intermediate compound using thionyl chloride or phosphorus pentachloride to introduce the chloro group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-chloro-N-[(E)-3-(4-aminoanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with nucleophilic sites in biological molecules, contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitroaniline: A simpler compound with similar functional groups but lacking the benzamide core.

    4-nitroaniline: Lacks the chloro and benzamide groups, making it less complex.

    N-phenylbenzamide: Lacks the nitro and chloro groups, providing a basis for comparison in terms of reactivity and applications.

Uniqueness

2-chloro-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitro and chloro groups, along with the benzamide core, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c23-19-9-5-4-8-18(19)21(27)25-20(14-15-6-2-1-3-7-15)22(28)24-16-10-12-17(13-11-16)26(29)30/h1-14H,(H,24,28)(H,25,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSPAPLZULRDAW-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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